molecular formula C17H19NO3 B14518953 2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate CAS No. 62643-99-6

2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate

Cat. No.: B14518953
CAS No.: 62643-99-6
M. Wt: 285.34 g/mol
InChI Key: YQCSUEWOVQWUSV-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of two aromatic rings, each substituted with a methyl group, connected through an ethoxy linkage and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-methylphenyl)carbamate
  • 2-(3-Methylphenoxy)ethyl N-(3-ethylphenyl)carbamate

Uniqueness

2-(2-Methylphenoxy)ethyl (3-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic rings and the presence of both an ethoxy linkage and a carbamate functional group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

62643-99-6

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(2-methylphenoxy)ethyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C17H19NO3/c1-13-6-5-8-15(12-13)18-17(19)21-11-10-20-16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3,(H,18,19)

InChI Key

YQCSUEWOVQWUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC=C2C

Origin of Product

United States

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